1,2,3,4,7,8-Hexachlorodibenzofuran

概要

説明

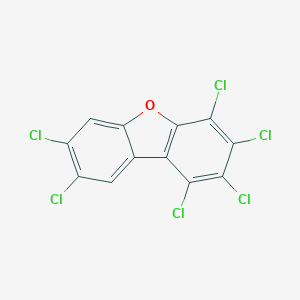

1,2,3,4,7,8-ヘキサクロロジベンゾフランは、ポリ塩化ジベンゾフランの一種であり、環境中での残留性と潜在的な毒性効果で知られています。 この化合物は、C12H2Cl6O の分子式と374.862 の分子量を持ちます 。 これは、多くの塩素化ジベンゾフラン類の同族体の1つであり、多くの工業プロセスで副産物として生成されます .

準備方法

合成経路と反応条件

1,2,3,4,7,8-ヘキサクロロジベンゾフランは、ジベンゾフランの塩素化によって合成できます。この反応は、通常、鉄またはアルミニウム塩化物などの触媒の存在下で塩素ガスを使用します。 反応条件(温度と圧力など)は、目的の塩素化レベルを実現するために注意深く制御されます .

工業生産方法

1,2,3,4,7,8-ヘキサクロロジベンゾフランの工業生産は、ポリ塩化ビフェニル(PCB)やクロロフェノールなどの他の塩素化化合物の製造中に、しばしば意図しない副産物として発生します。 これらのプロセスには、さまざまな塩素化ジベンゾフランの形成につながる可能性のある高温反応が含まれます .

化学反応の分析

反応の種類

1,2,3,4,7,8-ヘキサクロロジベンゾフランは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな塩素化ジベンゾフラン誘導体を形成することができます。

還元: 還元反応は、より塩素化されていないジベンゾフランの形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、より塩素化されたジベンゾフランの形成につながる可能性があり、一方、還元は、より塩素化されていない誘導体の生成につながる可能性があります .

4. 科学研究への応用

1,2,3,4,7,8-ヘキサクロロジベンゾフランは、いくつかの科学研究への応用があります。

化学: ポリ塩化ジベンゾフランとその環境影響の研究における参照化合物として使用されます。

生物学: 生物系への影響に関する研究は、塩素化ジベンゾフランの毒性特性を理解するのに役立ちます。

医学: 潜在的な健康影響に関する研究は、安全規制とガイドラインの開発に役立ちます。

科学的研究の応用

Environmental Monitoring and Analysis

Detection in Environmental Samples:

HxCDF is often monitored as part of environmental assessments due to its classification as a persistent organic pollutant (POP). It can be found in various matrices including soil, sediment, and biota. Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed for quantifying HxCDF levels in environmental samples. The U.S. Environmental Protection Agency (EPA) has established methods for detecting dioxins and furans, including HxCDF, in contaminated sites .

Case Study: Portland Harbor Superfund Site

At the Portland Harbor Superfund Site in Oregon, HxCDF was identified as one of the contaminants of concern. The EPA's remediation efforts involve monitoring HxCDF levels to assess the effectiveness of cleanup strategies aimed at reducing exposure risks to human health and the environment .

Toxicological Research

Health Risk Assessments:

Research has demonstrated that HxCDF exhibits toxic effects on various biological systems. Studies indicate that exposure can lead to developmental and reproductive toxicity in aquatic organisms and potential carcinogenic effects in humans. Risk assessments often utilize data from chronic exposure studies to evaluate the health impacts associated with consumption of contaminated fish .

Case Study: Baltic Sea Fish

In a comprehensive assessment of dioxins in Baltic Sea fish, HxCDF was highlighted as a significant contaminant affecting fish populations. The study emphasized the need for management strategies to mitigate human exposure through dietary intake of contaminated seafood .

Regulatory Frameworks

Environmental Guidelines:

Regulatory bodies such as the EPA and the World Health Organization (WHO) have established guidelines for acceptable levels of HxCDF in food and environmental samples. These guidelines are crucial for public health protection and are based on toxicological data that inform permissible exposure limits .

Monitoring Programs:

Ongoing monitoring programs are essential for tracking HxCDF levels in various ecosystems. These programs help inform regulatory decisions and public health advisories regarding fish consumption from contaminated waters.

Industrial Applications

Use in Research Laboratories:

HxCDF serves as a reference standard in analytical chemistry for developing new detection methods for dioxins and furans. Certified reference materials containing HxCDF are used to calibrate instruments and validate analytical methods .

Environmental Remediation Technologies:

Research into remediation technologies often incorporates studies on HxCDF to develop strategies for degrading or removing this compound from contaminated environments. Techniques such as bioremediation and advanced oxidation processes are explored to mitigate its impact .

Summary Table of Applications

作用機序

1,2,3,4,7,8-ヘキサクロロジベンゾフランは、主にアリール炭化水素受容体(AhR)との相互作用を通じて効果を発揮します。AhRに結合すると、化合物は、シトクロムP450酵素を含む異物代謝に関与するさまざまな遺伝子の転写を活性化します。 これは、有害物質の解毒と排泄を担うフェーズIおよびフェーズII代謝経路の誘導につながります .

6. 類似の化合物との比較

類似の化合物

- 1,2,3,6,7,8-ヘキサクロロジベンゾフラン

- 2,3,4,6,7,8-ヘキサクロロジベンゾフラン

- 1,2,3,7,8-ペンタクロロジベンゾフラン

- 2,3,7,8-テトラクロロジベンゾフラン

独自性

1,2,3,4,7,8-ヘキサクロロジベンゾフランは、その特定の塩素化パターンによってユニークであり、その化学的特性と生物学的活性を影響を与えます。 他の類似の化合物と比較して、アリール炭化水素受容体に対する明確な結合親和性と、毒性効果のユニークなプロファイルを有しています .

類似化合物との比較

Similar Compounds

- 1,2,3,6,7,8-Hexachlorodibenzofuran

- 2,3,4,6,7,8-Hexachlorodibenzofuran

- 1,2,3,7,8-Pentachlorodibenzofuran

- 2,3,7,8-Tetrachlorodibenzofuran

Uniqueness

1,2,3,4,7,8-Hexachlorodibenzofuran is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it has a distinct binding affinity for the aryl hydrocarbon receptor and a unique profile of toxicological effects .

生物活性

1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, which are known for their persistent environmental presence and potential toxic effects on human health and ecosystems. This article explores the biological activity of HxCDF, including its mechanisms of action, toxicological effects, and relevant case studies.

- Chemical Formula : C12H2Cl6O

- Molecular Weight : 320.9 g/mol

- CAS Number : 57653-85-7

HxCDF is characterized by six chlorine atoms attached to a dibenzofuran backbone, which influences its biological activity and toxicity.

Aryl Hydrocarbon Receptor (AhR) Interaction

HxCDF primarily exerts its biological effects through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, HxCDF translocates to the nucleus and activates transcription of various genes involved in xenobiotic metabolism:

- CYP1A1 and CYP1B1 : These cytochrome P450 enzymes are involved in the metabolism of various environmental pollutants.

- Inflammatory Pathways : HxCDF can enhance the conversion of arachidonic acid to prostanoids via cyclooxygenase-2 (COX-2), contributing to inflammatory responses .

Carcinogenicity

Research indicates limited evidence for the carcinogenicity of HxCDF in experimental models. For instance:

- In studies involving mice treated with N-methyl-N-nitro-N'-nitrosoguanidine (MNNG), HxCDF increased the incidence of skin papillomas .

- Long-term exposure in animal models has shown increased incidences of liver tumors when combined with other carcinogens like N-nitrosodiethylamine (NDEA) .

Reproductive and Developmental Toxicity

HxCDF has demonstrated teratogenic effects in animal studies:

- Mice exposed to HxCDF showed developmental abnormalities without maternal toxicity .

- In utero exposure is linked to growth retardation and congenital anomalies in offspring .

Immunotoxicity

HxCDF exposure has been associated with immune system disruption:

- Studies indicate thymic atrophy and altered immune responses in exposed animals .

- The Yusho and Yu-Cheng incidents highlighted increased susceptibility to infections among exposed populations .

Yusho Incident (Japan)

The Yusho incident involved rice oil contaminated with PCDFs, including HxCDF. Health effects observed included:

- Dermatological Issues : Chloracne and hyperpigmentation.

- Neurological Symptoms : Limb numbness and reduced nerve conduction velocities.

- Reproductive Outcomes : Increased rates of congenital anomalies among children born to exposed mothers .

Yu-Cheng Incident (Taiwan)

Similar to Yusho, the Yu-Cheng incident revealed:

- Chronic Health Effects : Chronic respiratory issues and increased cancer risks over time.

- Developmental Delays : Cognitive deficits noted in children exposed in utero .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| AhR Activation | Binds to AhR leading to transcriptional activation of detoxifying enzymes. |

| Carcinogenic Potential | Limited evidence; increases skin papillomas and liver tumors in animal studies. |

| Teratogenic Effects | Developmental abnormalities observed in offspring from exposed mothers. |

| Immunotoxicity | Thymic atrophy and increased susceptibility to infections reported. |

特性

IUPAC Name |

1,2,3,4,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYBAQIVPKCOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029915 | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70648-26-9 | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70648-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROBENZOFURAN, 1,2,3,4,7,8- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP4Q20NZGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。